Potassium (3-methylthiophenyl)trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

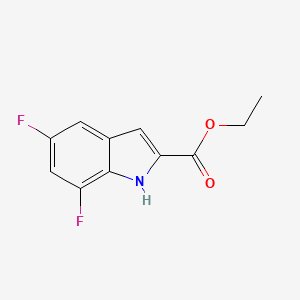

Potassium (3-methylthiophenyl)trifluoroborate is a type of organoboron reagent that is used in Suzuki-Miyaura cross-coupling reactions . It is a convenient source of the 3-methylthiophenyl group, enabling the introduction of this functional group into various organic molecules.

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis

The molecular formula of Potassium (3-methylthiophenyl)trifluoroborate is C7H7BF3KS . The InChI string isInChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6 (5-7)8 (9,10)11;/h2-5H,1H3;/q-1;+1 . Chemical Reactions Analysis

Potassium (3-methylthiophenyl)trifluoroborate is used in Suzuki-Miyaura cross-coupling reactions . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Physical And Chemical Properties Analysis

The molecular weight of Potassium (3-methylthiophenyl)trifluoroborate is 230.10 g/mol . It has a topological polar surface area of 25.3 Ų .Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium (3-methylthiophenyl)trifluoroborate is used as a reactant in organic synthesis. For example, it can be used to prepare Methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine . It is also involved in the synthesis of thiophene derivatives via Suzuki-Miyaura cross-coupling reactions with aryl halides using palladium complexes as catalysts .

Cross-Coupling Reactions

As a special class of organoboron reagents, Potassium trifluoroborates, including this compound, offer advantages over corresponding boronic acids and esters. They are moisture- and air-stable and are remarkably compliant with strong oxidative conditions, making them suitable for various cross-coupling reactions .

Advancements in Organotrifluoroborate Chemistry

Organotrifluoroborates have emerged as choice reagents for diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents. This compound is part of this advancement, contributing to the development of new synthetic methods .

Synthesis of Potassium Trifluoroborates

This compound is also involved in the broader synthesis of potassium trifluoroborates, which are synthesized through hydroboration or C-B coupling reactions. These reactions are pivotal in organic chemistry for creating complex molecules .

Mecanismo De Acción

Target of Action

Potassium (3-methylthiophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methylthio)phenyl)borate, is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .

Mode of Action

The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The compound serves as a convenient source of the 3-(methylthio)phenyl group, enabling the introduction of this functional group into various organic molecules.

Biochemical Pathways

The compound is primarily involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a versatile method for constructing carbon-carbon bonds, which is a fundamental process in organic chemistry. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Result of Action

The result of the compound’s action is the formation of new organic molecules with the 3-(methylthio)phenyl group. This group can be introduced into various organic molecules, expanding their chemical diversity and potential applications.

Action Environment

The action of Potassium (3-methylthiophenyl)trifluoroborate is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is stable under normal conditions, but its reactivity can be enhanced under thermal conditions or in the presence of a catalyst .

Safety and Hazards

Direcciones Futuras

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them a valuable tool in medicinal chemistry research for exploring the structure-activity relationship (SAR) of potential drugs.

Propiedades

IUPAC Name |

potassium;trifluoro-(3-methylsulfanylphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUGCBOZKRZMHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635795 |

Source

|

| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-methylthiophenyl)trifluoroborate | |

CAS RN |

850623-48-2 |

Source

|

| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

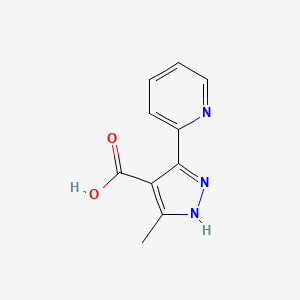

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

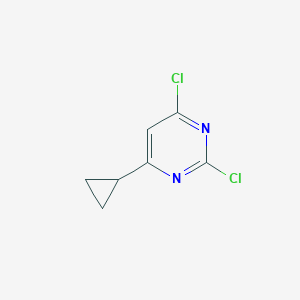

![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)

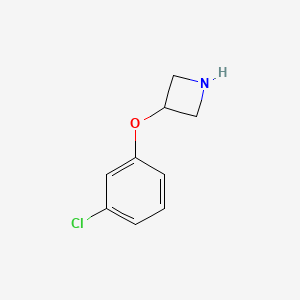

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)